N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide
Description
N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a methoxypropanamide moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-7(16-2)11(15)14-9-4-3-8(6-13)10(12)5-9/h3-5,7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMMSHKPZMGGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)C#N)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide typically involves the reaction of 4-cyano-3-fluoroaniline with 2-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-cyano-3-fluoroaniline+2-methoxypropionyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of N-(4-cyano-3-fluorophenyl)-2-oxopropanamide.
Reduction: Formation of N-(4-aminomethyl-3-fluorophenyl)-2-methoxypropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The methoxypropanamide moiety can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-3-fluorophenyl 4-pentylbenzoate
- 4-cyano-3-fluorophenyl 4-ethylbenzoate
- 4-cyano-3-fluorophenyl 4-propylbenzoate
Uniqueness
N-(4-cyano-3-fluorophenyl)-2-methoxypropanamide is unique due to the presence of the methoxypropanamide group, which imparts distinct chemical and physical properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
